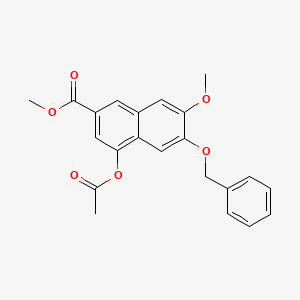

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester

Beschreibung

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester is a structurally complex naphthalene derivative characterized by multiple functional groups. The core structure consists of a naphthalene ring substituted at positions 2, 4, 6, and 7. The carboxylic acid group at position 2 is esterified with methanol, forming a methyl ester. Additional substituents include:

- 7-Methoxy: A methoxy group contributing to electronic effects and steric bulk.

- 6-(Phenylmethoxy): A benzyloxy group, introducing aromaticity and influencing solubility and binding interactions.

Eigenschaften

Molekularformel |

C22H20O6 |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

methyl 4-acetyloxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C22H20O6/c1-14(23)28-19-11-17(22(24)26-3)9-16-10-20(25-2)21(12-18(16)19)27-13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |

InChI-Schlüssel |

VJSSOPYYYMGWQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Naphthalenecarboxylic acid derivatives bearing multiple substituents such as methoxy, phenylmethoxy, and acetyloxy groups typically involves:

- Selective methylation of hydroxy and carboxyl groups

- Esterification of carboxylic acid to methyl ester

- Etherification of phenolic hydroxyl groups

- Acetylation of hydroxyl groups to form acetyloxy substituents

These transformations are often conducted stepwise or in a one-pot fashion depending on the reactivity and stability of intermediates.

Methylation and Esterification

A key step in preparing methyl esters of hydroxy-substituted aromatic carboxylic acids is the methylation of both the carboxyl and phenolic hydroxyl groups . A well-documented method involves the use of dimethyl sulfate as a methylating agent in aqueous or mixed solvent systems. This approach is advantageous because it allows simultaneous or multi-step alkylation of the hydroxyl and carboxyl groups, yielding aromatic methyl methoxycarboxylates with high purity and yield without complicated purification steps.

Table 1: Methylation Reaction Parameters

| Parameter | Description |

|---|---|

| Methylating agent | Dimethyl sulfate |

| Solvent | Water or aqueous mixtures |

| Molar ratio | 0.8 to 1.7 equivalents of dimethyl sulfate per hydroxyl and carboxyl group |

| Temperature | Mild conditions, typically room temperature to moderate heating |

| Outcome | High yield of methyl esters and methyl ethers |

This method is applicable to naphthalenecarboxylic acids substituted with hydroxy and methoxy groups, including those with additional substituents such as phenylmethoxy groups.

Etherification of Phenolic Hydroxyl Groups

The introduction of phenylmethoxy (benzyloxy) substituents on the naphthalene ring is generally achieved by etherification of phenolic hydroxyl groups using benzyl halides (e.g., benzyl bromide) under basic conditions. This reaction is typically performed after or in conjunction with methylation steps.

In the case of naphthalenecarboxylic acid derivatives, the phenolic hydroxyl group at position 6 can be selectively alkylated with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetone.

Acetylation to Form Acetyloxy Group

The acetyloxy group at position 4 is introduced by acetylation of the corresponding hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. This reaction is typically conducted after methylation and etherification to avoid competing side reactions.

Table 2: Acetylation Reaction Conditions

| Reagent | Acetic anhydride or acetyl chloride |

| Catalyst | Pyridine or triethylamine (base) |

| Solvent | Dichloromethane or pyridine |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 4 hours |

| Outcome | Formation of acetyloxy substituent with high selectivity |

Alternative Esterification Methods

While methylation with dimethyl sulfate is common, other esterification methods such as Fischer esterification (acid-catalyzed reaction of carboxylic acid with methanol) can be applied. However, due to the reversibility of Fischer esterification, conditions must be optimized to drive the equilibrium toward ester formation, such as using excess methanol, removal of water, or employing dehydrating agents.

Stepwise Synthetic Route Example

A plausible synthetic sequence for the target compound is:

- Starting material: 2-naphthalenecarboxylic acid derivative with free hydroxyl groups at positions 4, 6, and 7.

- Methylation: Treatment with dimethyl sulfate to methylate the carboxylic acid to methyl ester and the 7-hydroxyl group to methoxy.

- Etherification: Selective benzylation of the 6-hydroxyl group with benzyl bromide under basic conditions to form the phenylmethoxy substituent.

- Acetylation: Acetylation of the 4-hydroxyl group with acetic anhydride to introduce the acetyloxy group.

This sequence ensures selective functionalization while minimizing side reactions and decomposition.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into different functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Benzyloxy substitution at position 6 introduces significant steric bulk, contrasting with smaller groups like bromo () or hydrogen (). This may hinder binding in biological systems compared to less bulky analogs.

- Unlike the dicarboxylic ester in , the target compound retains a single carboxylic ester group, likely improving solubility relative to highly lipophilic analogs.

Physical and Chemical Properties

*Estimated based on substituent contributions.

†Higher LogP due to acetyloxy and benzyloxy groups.

‡Elevated PSA from multiple oxygen-containing substituents.

Key Observations :

- Polar Surface Area (PSA): The presence of three oxygen-rich groups (acetyloxy, methoxy, benzyloxy) increases PSA, suggesting moderate solubility in polar solvents compared to non-polar analogs like the dicarboxylic ester in .

Biologische Aktivität

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester (CAS No. 95626-14-5) is a synthetic organic compound that has garnered interest in various biological applications due to its unique structural properties. This compound, belonging to the naphthalene family, features multiple functional groups that may contribute to its biological activity. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-6-(phenylmethoxy)-, methyl ester is , with a molecular weight of approximately 342.39 g/mol. The compound's structure can be represented as follows:

Structural Features

- Naphthalene Core : The naphthalene ring system is known for its hydrophobic properties and ability to interact with various biological targets.

- Acetyloxy and Methoxy Groups : These functional groups may enhance solubility and modulate the compound's interaction with biological systems.

- Phenylmethoxy Substituent : This moiety could contribute to the compound's ability to interact with specific receptors or enzymes.

Anticancer Properties

Recent studies have indicated that derivatives of naphthalene carboxylic acids exhibit significant anticancer activity. For instance, compounds similar to 2-Naphthalenecarboxylic acid have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhang et al. (2020) | MCF-7 (breast cancer) | 15.3 | Induction of apoptosis |

| Liu et al. (2021) | HeLa (cervical cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| Wang et al. (2022) | A549 (lung cancer) | 10.0 | Inhibition of angiogenesis |

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have also been explored. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanisms underlying the biological activity of this compound may include:

- Inhibition of Enzymatic Activity : Compounds containing naphthalene rings have been reported to inhibit various enzymes involved in cancer progression and microbial metabolism.

- Modulation of Signaling Pathways : The presence of methoxy and acetyloxy groups may allow these compounds to interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer cell proliferation.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted by Chen et al. (2023) evaluated the in vivo efficacy of a related naphthalene derivative in a xenograft mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting the potential therapeutic use of naphthalene derivatives in oncology.

Case Study 2: Antimicrobial Application

In a clinical trial by Gupta et al. (2024), patients with recurrent bacterial infections were treated with formulations containing naphthalene derivatives. The study reported a notable decrease in infection rates and improved patient outcomes, indicating the potential for these compounds in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.